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This guide provides a comprehensive analysis of the efficacy of Delamanid, a nitro-dihydro-

imidazooxazole derivative, in the treatment of multidrug-resistant tuberculosis (MDR-TB).

Through a detailed examination of key clinical trial data, this document compares Delamanid's

performance against placebo and discusses its standing relative to other treatment

alternatives, such as Bedaquiline. The information is presented through structured data tables,

detailed experimental protocols, and explanatory diagrams to facilitate a thorough

understanding of Delamanid's role in the management of MDR-TB.

I. Quantitative Efficacy Data
The following tables summarize the key efficacy outcomes from pivotal clinical trials and

comparative studies of Delamanid for the treatment of MDR-TB.

Table 1: Efficacy of Delamanid in Combination with an Optimized Background Regimen (OBR)

vs. Placebo + OBR
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Outcome Delamanid + OBR Placebo + OBR Study

Sputum Culture

Conversion (SCC) at

2 Months

MGIT 45.4% 29.6% Trial 204 (Phase II)

Time to Sputum

Culture Conversion

(Median)

MGIT 51 days 57 days
NCT01424670 (Phase

III)[1]

Favorable Treatment

Outcome

≥6 months Delamanid 74.5% -
Study 116

(Observational)[2]

≤2 months

Delamanid/Placebo
55.0% -

Study 116

(Observational)[2]

Treatment Success

Rate
86.9% -

Prospective Cohort

Study (South Korea)

[3]

Mortality Rate
1.0% (≥6 months

Delamanid)

8.3% (≤2 months

Delamanid/Placebo)

Skripconoka et al.

(2013)

Table 2: Comparative Efficacy of Delamanid- and Bedaquiline-Containing Regimens
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Outcome
Delamanid-
containing
Regimen

Bedaquiline-
containing
Regimen

Study Type

Pooled Culture

Conversion at 6

Months

84.9% 80.1% Meta-analysis[4]

Pooled All-Cause

Mortality at 6 Months
3.1% 7.4% Meta-analysis[4]

Favorable Outcome

Rate at 18 Months
67.5% 63.4%

Prospective

Observational Study

Culture Conversion at

180 Days
77% 95%

Prospective

Observational Study

II. Experimental Protocols
Below are the detailed methodologies for key clinical trials that have evaluated the efficacy of

Delamanid.

A. Trial 204 (Phase II)
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

Phase II trial conducted at 17 sites in nine countries.

Patient Population: Adult patients (18-64 years) with pulmonary MDR-TB.

Intervention: Patients were randomized into three arms:

Delamanid 100 mg twice daily + Optimized Background Regimen (OBR) for 2 months.

Delamanid 200 mg twice daily + OBR for 2 months.

Placebo + OBR for 2 months.

Primary Outcome: The primary efficacy endpoint was the proportion of patients with sputum

culture conversion (SCC) on liquid medium (MGIT) at 2 months. SCC was defined as a
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series of five or more sequential cultures negative for M. tuberculosis.

Optimized Background Regimen (OBR): The OBR was designed according to WHO

guidelines for the treatment of MDR-TB and was individualized based on the patient's drug

susceptibility testing results.

B. NCT01424670 (Phase III)
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

Phase III trial conducted at 17 sites in seven countries.[1][5]

Patient Population: Adult patients (>18 years) with pulmonary, sputum culture-positive MDR-

TB.[5]

Intervention: Patients were randomized in a 2:1 ratio to receive either:[1]

Delamanid (100 mg twice daily for 2 months, followed by 200 mg once daily for 4 months)

in combination with an OBR.[1][5]

Placebo in combination with an OBR for 6 months.[1]

Primary Outcome: The primary efficacy outcome was the time to sputum culture conversion

(SCC) over 6 months, defined as the first of two consecutive negative sputum cultures.[1]

Optimized Background Regimen (OBR): The OBR was developed based on WHO guidelines

and national TB program guidelines in each participating country.[5]

III. Visualizations
The following diagrams illustrate the mechanism of action of Delamanid and a typical workflow

for a clinical trial evaluating its efficacy.
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Caption: Mechanism of action of Delamanid in Mycobacterium tuberculosis.
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Caption: A generalized workflow for a randomized controlled trial of Delamanid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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